Cyclopentene vs. Cyclopentane Core – Quantified Unsaturation Differentiates Molecular Shape and Synthetic Potential
The target compound’s cyclopent‑3‑ene core carries one additional degree of unsaturation (DoU = 3) relative to the saturated cyclopentane analog Methyl 1-(aminomethyl)cyclopentane‑1‑carboxylate (DoU = 2) [REFS‑1, REFS‑2]. In practical terms, this extra olefinic unit creates a sp²‑hybridised site suitable for epoxidation, dihydroxylation, olefin metathesis, or Diels‑Alder cycloaddition – transformations inaccessible to the fully saturated scaffold – while simultaneously flattening the ring and altering the vector projection of the 1‑position substituents.
| Evidence Dimension | Degree of unsaturation (DoU, derived from molecular formula) |
|---|---|
| Target Compound Data | DoU = 3 (C₈H₁₃NO₂) |
| Comparator Or Baseline | Methyl 1-(aminomethyl)cyclopentane‑1‑carboxylate (C₈H₁₅NO₂, DoU = 2) |
| Quantified Difference | ΔDoU = +1 (one additional π‑bond/saturation equivalent) |
| Conditions | Calculated directly from the molecular formulae listed in the respective public databases (ChemSpace and PubChem) |
Why This Matters
An extra synthetic handle for late‑stage diversification significantly increases the building block’s utility in complex molecule synthesis and scaffold‑hopping campaigns.
- [1] ChemSpace, Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride (CSSB00137314654). Free base formula C₈H₁₃NO₂; DoU = 3. View Source
- [2] PubChemLite / PubChem CID 13285792, Methyl 1-(aminomethyl)cyclopentane-1-carboxylate. Molecular formula C₈H₁₅NO₂; DoU = 2. View Source
